5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with a unique structure that combines a triazole and a pyrimidine ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
Similar compounds have been reported to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Similar compounds have been reported to inhibit cdk2/cyclin a2, which is an appealing target for cancer treatment .
Pharmacokinetics
The compound’s molecular weight is 264212, which could potentially influence its bioavailability .
Result of Action
Similar compounds have been reported to significantly inhibit the growth of examined cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by reaction temperature .
Biochemical Analysis
Biochemical Properties
5-Phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to interact with various enzymes and proteins, notably CDK2 . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its function .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the active site of CDK2, inhibiting its function and leading to alterations in cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings .
Scientific Research Applications
5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-malarial agent, showing activity against Plasmodium falciparum.
Neuroprotection: Research has indicated its potential as a neuroprotective and anti-neuroinflammatory agent.
Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a trifluoromethyl group at the 2-position.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine: A related compound with a different substitution pattern.
Uniqueness
5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a trifluoromethyl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4/c13-12(14,15)10-6-9(8-4-2-1-3-5-8)18-11-16-7-17-19(10)11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCLELLRAKOLNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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